2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid
Overview
Description
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 2-position and a 4-methylpiperazin-1-yl group at the 5-position of the benzoic acid core
Scientific Research Applications
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting tyrosine kinases.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-(chloromethyl)benzonitrile with 4-methylpiperazine, followed by hydrolysis to yield the desired product . Another approach involves the reduction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine to obtain the amine intermediate, which is then condensed with 4-(4-methylpiperazin-1-yl)methylbenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient condensing agents such as N,N’-carbonyldiimidazole (CDI) in dimethylformamide (DMF) has been reported to facilitate the coupling reactions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrazine hydrate (N₂H₄·H₂O) and iron(III) chloride (FeCl₃) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-amino-5-(4-methylpiperazin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(8-9)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFANXMJCQYGAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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